Tert-butyl 2-fluoro-4-nitrobenzoate

Overview

Description

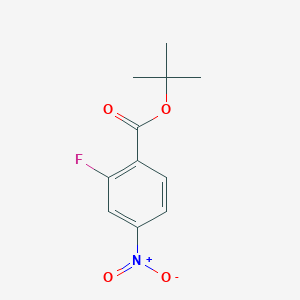

Tert-butyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-fluoro-4-nitrobenzoate consists of an aromatic benzene ring substituted with a tert-butyl ester, a nitro group, and a fluorine atom . The InChI code for this compound is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at the carbon atoms of the aromatic ring .Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including tert-butyl 2-fluoro-4-nitrobenzoate, is emerging as a promising area in synthetic chemistry. These groups are utilized to protect reactive sites in molecules during synthesis and can be removed by light exposure, providing a selective and non-invasive method to control chemical reactions. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of such groups, including 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives, indicating their importance for future developments in the field (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

Tert-butyl 2-fluoro-4-nitrobenzoate serves as a precursor in the synthesis of important compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. Qiu et al. (2009) discuss the challenges and developments in synthesizing such intermediates, highlighting the importance of finding efficient and cost-effective methods for large-scale production (Qiu et al., 2009).

Environmental Fate of Parabens

Though not directly related to tert-butyl 2-fluoro-4-nitrobenzoate, research on the environmental fate and behavior of parabens, which share structural similarities with benzoate derivatives, offers insight into the potential environmental impacts of chemical compounds. Haman et al. (2015) review how parabens, used as preservatives in various products, persist in aquatic environments, suggesting a need for further study on the environmental behavior of related compounds (Haman et al., 2015).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-fluoro-4-nitrobenzoate is not available, similar compounds are known to pose certain risks. For instance, they may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

Tert-butyl 2-fluoro-4-nitrobenzoate is a complex organic compound with potential applications in various biochemical research

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position . These reactions often involve free radical mechanisms, where a radical species interacts with the compound, leading to various changes

Biochemical Pathways

Similar compounds have been used in proteomics research applications , suggesting that they may interact with proteins and potentially affect related biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which could impact its absorption and distribution

Result of Action

Similar compounds have been used in proteomics research applications , suggesting that they may have effects at the molecular and cellular level.

Action Environment

The compound is recommended to be stored in a refrigerator , suggesting that temperature could influence its stability

properties

IUPAC Name |

tert-butyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOZHNCXGVENLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437238 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluoro-4-nitrobenzoate | |

CAS RN |

157665-46-8 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)